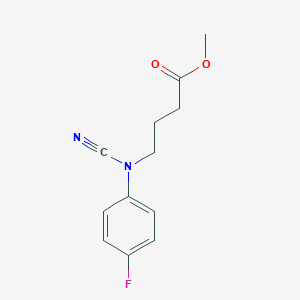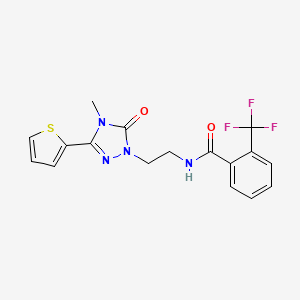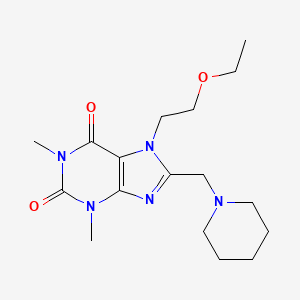![molecular formula C24H21N3O2 B2669687 2-amino-7-methyl-5-oxo-4-phenyl-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 265315-65-9](/img/structure/B2669687.png)
2-amino-7-methyl-5-oxo-4-phenyl-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-7-methyl-5-oxo-4-phenyl-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound belonging to the class of pyrano[3,2-c]pyridines This compound is characterized by its unique structural framework, which includes a fused pyridine and pyran ring system, along with various functional groups such as an amino group, a nitrile group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-methyl-5-oxo-4-phenyl-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-component reactions (MCRs). One common method is the one-pot, four-component reaction, which includes the following steps:
Starting Materials: The reaction begins with the condensation of an aldehyde (such as benzaldehyde), a β-ketoester (such as ethyl acetoacetate), a malononitrile, and an amine (such as aniline).
Catalysts and Solvents: Catalysts like piperidine or L-proline are often used to facilitate the reaction, and ethanol or water can serve as solvents.
Reaction Conditions: The reaction is typically carried out at room temperature or under reflux conditions, depending on the desired yield and reaction rate.
The reaction proceeds through a series of condensation and cyclization steps, ultimately forming the desired pyrano[3,2-c]pyridine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also emphasized to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The presence of multiple functional groups allows for various substitution reactions, such as nucleophilic substitution at the amino group or electrophilic aromatic substitution on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are commonly employed.
Substitution: Halogenating agents (e.g., bromine, chlorine) or alkylating agents (e.g., alkyl halides) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting kinases and proteases. This makes them valuable tools for studying cellular signaling pathways and disease mechanisms.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They have shown promise as anticancer agents, antimicrobial agents, and anti-inflammatory agents, among other applications.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its versatile chemical reactivity.
Mecanismo De Acción
The mechanism of action of 2-amino-7-methyl-5-oxo-4-phenyl-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, as a kinase inhibitor, it can interfere with phosphorylation processes, affecting cell signaling and growth.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-4-(3,4,5-trimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-amino-7-methyl-5-oxo-4-phenyl-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile stands out due to its specific substitution pattern and the presence of the phenylethyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-amino-7-methyl-5-oxo-4-phenyl-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-14-20-22(24(28)27(16)13-12-17-8-4-2-5-9-17)21(18-10-6-3-7-11-18)19(15-25)23(26)29-20/h2-11,14,21H,12-13,26H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSCUGALQTUXSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)N1CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2Z)-8-ethoxy-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2669612.png)
![6-(4-Fluorophenyl)-2-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2669613.png)





![6-ethoxy-3-(4-ethylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2669627.png)
